molecular formula C8H10O3 B6190713 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2648940-39-8

4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6190713
CAS No.: 2648940-39-8
M. Wt: 154.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-oxobicyclo[211]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often require specific light sources, such as a mercury lamp, to facilitate the cycloaddition process .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the modular approach using photochemistry can be scaled up with appropriate equipment and conditions. This method allows for the efficient production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The ketone and carboxylic acid groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic structure but may have different functional groups.

    Bicyclo[1.1.1]pentane derivatives: Known for their strained structures and use as bioisosteres in medicinal chemistry.

Uniqueness

4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific combination of a ketone and a carboxylic acid group within a bicyclic framework. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

2648940-39-8

Molecular Formula

C8H10O3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.